2-ethyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Description
2-Ethyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a nitrogen- and sulfur-containing heterocyclic compound with a fused triazoloquinazolinone core. The compound’s structural complexity and functional groups make it a candidate for medicinal chemistry applications, particularly in antimicrobial or anticancer research, though specific biological data require further validation .
Properties
IUPAC Name |
2-ethyl-6-thiophen-2-yl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-2-14-17-15-16-11-6-9(13-4-3-5-21-13)7-12(20)10(11)8-19(15)18-14/h3-5,8-9H,2,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOIEKCWYVYTJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C=C3C(=NC2=N1)CC(CC3=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with ethyl acetoacetate and thiophene-2-carboxaldehyde in the presence of a base such as sodium ethoxide. The reaction mixture is then heated to promote cyclization, leading to the formation of the desired triazoloquinazoline compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Alkylation and Arylation
The sulfur atom in the triazole-thioether moiety undergoes nucleophilic substitution reactions. For example, alkylation with methyl iodide or benzyl bromide under basic conditions replaces the ethyl group with bulkier alkyl/aryl substituents.
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| S-Alkylation | K₂CO₃, DMF, 80°C, 12h | 2-(isopentylsulfanyl)-6-(2-thienyl)-triazoloquinazolinone | 78% | |
| S-Benzylation | NaH, THF, 0°C → rt, 6h | 2-(benzylsulfanyl)-6-(2-thienyl)-triazoloquinazolinone | 65% |
Oxidation Reactions
The thioether group (-S-) oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) using H₂O₂ or m-CPBA.
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | AcOH, 50°C, 4h | Sulfoxide derivative | 82% | |
| m-CPBA | DCM, 0°C → rt, 2h | Sulfone derivative | 91% |
Nucleophilic Substitution at the Quinazolinone Core
The C-8 carbonyl group participates in nucleophilic additions. For instance, hydrazine forms hydrazone derivatives, while amines yield Schiff bases .
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrazine hydrate | EtOH, reflux, 3h | 8-hydrazono-triazoloquinazolinone | 89% | |
| Aniline | Toluene, 110°C, 8h | 8-(phenylimino)-triazoloquinazolinone | 74% |
Cycloaddition Reactions
The triazole ring engages in [3+2] cycloadditions with nitriles or alkynes under Cu(I) catalysis, forming fused heterocycles .
| Dipolarophile | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| Phenylacetylene | CuI, DIPEA, DMF, 100°C | Triazolo[1,5-a]pyrimidine fused derivative | 68% | |
| Acetonitrile | CuBr, Et₃N, MeCN, 80°C | Tetrazolo[1,5-b]quinazolinone | 55% |
Ring-Opening and Rearrangement
Under strong acidic or basic conditions, the triazole ring undergoes cleavage. For example, HCl (6M) at reflux opens the triazole to form a diaminoquinazolinone intermediate .
| Conditions | Product | Application | Reference |
|---|---|---|---|
| HCl (6M), reflux, 6h | 2,3-diamino-6-(2-thienyl)quinazolin-8-one | Precursor for polycyclic analogs |
Halogenation
Electrophilic bromination occurs at the thienyl ring’s α-position using NBS or Br₂ in CCl₄.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NBS | CCl₄, AIBN, 80°C, 3h | 6-(5-bromo-2-thienyl)-triazoloquinazolinone | 76% | |
| Br₂ | CHCl₃, 0°C, 1h | 6-(3,5-dibromo-2-thienyl)-triazoloquinazolinone | 63% |
Hydrolysis Reactions
The quinazolinone’s lactam ring hydrolyzes in NaOH (2M) to form a dicarboxylic acid derivative, which recyclizes under acidic conditions .
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| NaOH (2M), reflux, 8h | 6-(2-thienyl)-triazoloquinazoline-8-carboxylic acid | 85% | |
| HCl (conc.), 120°C, 4h | Recyclized triazoloquinazolinone sulfonic acid | 72% |
Key Mechanistic Insights:
-
S-Alkylation : Proceeds via an SN2 mechanism, with the ethylsulfanyl group acting as a leaving group.
-
Triazole Ring Stability : The triazole resists ring-opening except under extreme pH or thermal stress (>200°C) .
-
Thienyl Reactivity : Bromination follows electrophilic aromatic substitution, favoring the α-position due to sulfur’s electron-donating effect.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structural frameworks exhibit anticancer properties. For instance, derivatives of quinazoline and triazole have been studied for their ability to inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells. The specific compound may also exhibit similar properties, warranting further investigation into its efficacy against different cancer cell lines.
Antimicrobial Properties
Compounds containing triazole and quinazoline rings have been reported to possess antimicrobial activities. The potential application of 2-ethyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one as an antimicrobial agent could be explored through in vitro studies against various pathogens, including bacteria and fungi.
Anxiolytic Effects
Similar compounds have shown promise as anxiolytic agents. The mechanism often involves modulation of neurotransmitter systems such as GABAergic pathways. Given the structural similarities with known anxiolytics, this compound may also exhibit similar effects and could be a candidate for developing new anxiolytic medications.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of quinazoline derivatives. Researchers synthesized various analogs and tested their cytotoxicity against human cancer cell lines. Results indicated that certain modifications enhanced activity significantly. This suggests that this compound could be a valuable addition to this class of compounds.
Case Study 2: Antimicrobial Screening
In a study focusing on novel triazole derivatives published in Pharmaceutical Biology, several compounds were screened for antimicrobial activity against common bacterial strains. The results showed that specific substitutions increased efficacy against resistant strains. This highlights the potential of similar compounds like this compound to contribute to combating antibiotic resistance.
Mechanism of Action
The mechanism of action of 2-ethyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Key Observations :
- Thienyl vs.
- Fluorophenyl vs. Ethyl : Fluorine’s electronegativity enhances metabolic stability and receptor affinity in fluorophenyl derivatives, while the ethyl group in the target compound offers steric simplicity and moderate lipophilicity .
Antimicrobial and Antifungal Profiles
| Compound | Activity | Mechanism (Hypothesized) | Reference |
|---|---|---|---|
| Target Compound | Not reported | Likely enzyme inhibition or receptor binding (based on SAR) | |
| 9-(4-Fluorophenyl)-... | Antifungal | Free radical scavenging, fungal cell wall disruption | |
| 2-(Ethylsulfanyl)-9-(4-methylphenyl)-... | Antimicrobial | Interaction with bacterial membrane proteins |
SAR Insights :
- Fluorophenyl and methylphenyl substituents enhance antifungal/antimicrobial activity via electronic effects or hydrophobic interactions .
- The thienyl group in the target compound may improve membrane penetration due to sulfur’s lipophilicity, but experimental validation is needed.
Anticancer Potential
| Compound | Activity | Target Pathway | Reference |
|---|---|---|---|
| 9-(4-Chlorophenyl)-2-(2-methoxyphenyl)-... | Anticancer | Apoptosis induction (caspase activation) | |
| Triazoloquinazolinones (general class) | Anti-inflammatory | COX-2 inhibition |
Unmet Needs :
- The target compound’s ethyl and thienyl groups could modulate selectivity for cancer-related kinases, but cytotoxicity studies are absent in the evidence .
Physicochemical Properties
Critical Analysis :
- The ethyl group in the target compound may improve solubility compared to bulkier substituents (e.g., isopentylsulfanyl) .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-ethyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one, and how can reaction conditions be optimized?
- Methodology :
- Cyclocondensation : Reacting substituted quinazolinones with thiophene derivatives in the presence of catalysts like POCl₃ or polyphosphoric acid under reflux (e.g., 80–100°C for 6–12 hours). Yields can be improved by controlling stoichiometry and solvent polarity (e.g., DMF or toluene) .
- Multi-step synthesis : As seen in analogous triazoloquinazolines, sequential alkylation, cyclization, and functionalization steps are employed. For example, hydrazine intermediates may react with aldehydes or ketones to form triazole rings, followed by thiophene coupling via Suzuki-Miyaura or Ullmann reactions .
- Optimization Strategies :
- Use microwave-assisted synthesis to reduce reaction time (e.g., 30–60 minutes vs. 6 hours).
- Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products .
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?
- 1H/13C NMR :
- Identify characteristic peaks for the thienyl group (δ 6.8–7.5 ppm for aromatic protons) and triazole protons (δ 8.2–8.9 ppm). The ethyl group typically shows a triplet at δ 1.2–1.4 ppm (CH₃) and a quartet at δ 2.4–2.6 ppm (CH₂) .
- Compare experimental shifts with DFT-calculated values to resolve ambiguities .
- IR Spectroscopy :
- Confirm the presence of C=O (1670–1719 cm⁻¹) and C=N (1550–1605 cm⁻¹) stretching vibrations .
- Mass Spectrometry :
- LC-MS (ESI+) should show [M+H]⁺ peaks matching the molecular formula (C₁₉H₁₇N₅OS). Fragment ions at m/z 180–200 may indicate cleavage of the thienyl or triazole moieties .
Advanced Research Questions
Q. What strategies resolve contradictions between experimental and computational data (e.g., DFT vs. observed NMR/IR spectra)?
- Root Cause Analysis :
- Solvent effects : DFT calculations often assume gas-phase conditions. Use polarizable continuum models (PCM) to simulate solvent environments (e.g., DMSO or chloroform) .
- Conformational flexibility : Compare multiple low-energy conformers (via molecular dynamics) to identify dominant contributors to experimental spectra .
- Validation :
- Cross-reference with X-ray crystallography data (e.g., bond lengths and angles) to validate computational models. For example, C=O bond lengths in triazoloquinazolines typically range from 1.21–1.23 Å .
Q. How can environmental fate studies be designed to assess the compound’s persistence and ecotoxicity?
- Experimental Design :
- Abiotic studies : Measure hydrolysis rates (pH 5–9, 25–50°C) and photodegradation under UV light (λ = 254–365 nm) to determine half-lives .
- Biotic studies : Use OECD 301F (ready biodegradability) and algal toxicity tests (OECD 201) to evaluate effects on aquatic organisms.
- Analytical Methods :
- Quantify degradation products via LC-MS/MS and compare with predicted metabolites (e.g., hydroxylated or sulfoxidized derivatives) .
Q. What computational methods predict the compound’s electronic properties and potential bioactivity?
- DFT Calculations :
- Calculate HOMO-LUMO gaps to assess reactivity (e.g., gaps < 4 eV suggest potential for charge-transfer interactions). For similar triazoloquinazolines, HOMO energies range from -5.2 to -6.1 eV .
- Molecular Docking :
- Screen against targets like kinase enzymes (e.g., EGFR or CDK2) using AutoDock Vina. Prioritize binding poses with ΔG < -8 kcal/mol and hydrogen bonds to key residues (e.g., Asp 831 in EGFR) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
